molecular formula C20H16ClN3O4S B12056557 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12056557
M. Wt: 429.9 g/mol
InChI Key: LUFVPAICIQEZPJ-LPYMAVHISA-N
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Description

4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide: is a chemical compound with the following properties:

    Linear Formula: C27H21Cl2N3O4S

    CAS Number: 880054-67-1

    Molecular Weight: 554.456 g/mol

This compound belongs to the class of sulfonamides and contains both chlorine and carbonyl functional groups

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data on this compound, similar sulfonamides are often synthesized using reactions like condensation, cyclization, and substitution. Researchers typically employ organic synthesis techniques to assemble the desired structure.

Chemical Reactions Analysis

Reactivity: 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide may undergo various chemical reactions:

    Oxidation: Oxidative processes can modify the functional groups.

    Reduction: Reduction reactions may alter the carbonyl group or other functionalities.

    Substitution: Substituents can be replaced by other groups.

    Hydrolysis: Sulfonamide hydrolysis can occur under specific conditions.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides.

Major Products: The major products formed during these reactions would be derivatives of the original compound, with modified functional groups.

Scientific Research Applications

Researchers explore the compound’s applications in:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Assessing its potential as a drug candidate.

    Industry: Developing materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and properties with other sulfonamides. Highlighting its uniqueness can guide further research.

Remember that this information is based on general knowledge, and specific studies on this exact compound may provide additional insights

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O4S/c21-16-7-11-18(12-8-16)29(27,28)24-17-9-5-14(6-10-17)20(26)23-22-13-15-3-1-2-4-19(15)25/h1-13,24-25H,(H,23,26)/b22-13+

InChI Key

LUFVPAICIQEZPJ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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